molecular formula C10H8ClF3N2O2 B6461936 N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide CAS No. 1554689-09-6

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide

Cat. No.: B6461936
CAS No.: 1554689-09-6
M. Wt: 280.63 g/mol
InChI Key: VFGVQYYKZRYOKD-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide is an organic compound that features a benzohydrazide core substituted with a 2-chloroacetyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with 2-chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Condensation reactions: The hydrazide group can engage in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Nucleophilic substitution: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Oxidation: Products may include oxidized forms of the benzohydrazide core.

    Reduction: Reduced forms of the compound, potentially altering the functional groups present.

Scientific Research Applications

N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form stable hydrazone linkages with biological targets.

    Materials Science: The compound’s unique functional groups make it a candidate for the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloroacetyl group can react with thiol or amine groups on proteins, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chloroacetyl)benzohydrazide: Lacks the trifluoromethyl group, which may affect its reactivity and stability.

    4-(trifluoromethyl)benzohydrazide: Lacks the chloroacetyl group, reducing its potential for nucleophilic substitution reactions.

Uniqueness

N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide is unique due to the presence of both the chloroacetyl and trifluoromethyl groups

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-5-8(17)15-16-9(18)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGVQYYKZRYOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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